molecular formula C10H13NO2S B038665 Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 119205-38-8

Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

Cat. No.: B038665
CAS No.: 119205-38-8
M. Wt: 211.28 g/mol
InChI Key: WBBFZXDFNCRFGM-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic applications and as an intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction is often employed, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . The reaction conditions typically include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of laboratory-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are also tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiophene ring .

Scientific Research Applications

Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
  • Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Uniqueness

Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group, in particular, enhances its solubility and facilitates its use in various synthetic applications .

Biological Activity

Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS No. 119205-38-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of tetrahydrobenzo[b]thiophenes, which are known for various pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
InChI KeyWBBFZXDFNCRFGM-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(N)SC2=C1CCCC2

Synthesis

The synthesis of this compound involves a multi-step process that can be achieved from commercially available starting materials. A typical synthetic route includes:

  • Formation of the thiophene ring through cyclization reactions.
  • Introduction of the amino group via nucleophilic substitution.
  • Methylation to obtain the final carboxylate ester.

This synthesis pathway not only highlights the accessibility of the compound but also its potential for further derivatization to enhance biological activity .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Nuclear Factor Erythroid 2-related Factor 2 (NRF2) : This compound has been shown to activate NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1), leading to an upregulation of antioxidant genes such as NQO1 and HO-1 .
  • Tubulin Interaction : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This suggests that this compound could exhibit antiproliferative effects against cancer cells by inducing apoptosis .

Anticancer Activity

Recent studies have explored the anticancer potential of related tetrahydrobenzo[b]thiophenes. For instance:

  • In Vitro Studies : Compounds structurally similar to this compound have shown IC50 values ranging from 0.70 to 4.7 μM against various cancer cell lines including HeLa and K562 cells. These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis in a dose-dependent manner .

Case Studies

  • Antiproliferative Effects : In a study evaluating a series of tetrahydrobenzo[b]thiophenes, methyl 3-amino derivatives were found to selectively inhibit cancer cell proliferation without significantly affecting normal human peripheral blood mononuclear cells (PBMCs). This selectivity suggests a promising therapeutic window for cancer treatment .
  • Mechanistic Insights : Molecular docking studies have confirmed that these compounds bind effectively to the colchicine site on tubulin, which is crucial for disrupting microtubule dynamics necessary for mitosis .

Properties

IUPAC Name

methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBFZXDFNCRFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377752
Record name Methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119205-38-8
Record name Methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
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Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
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Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
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